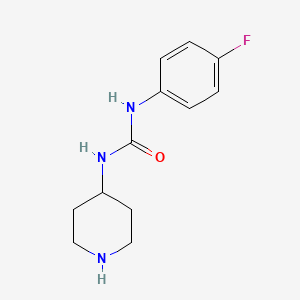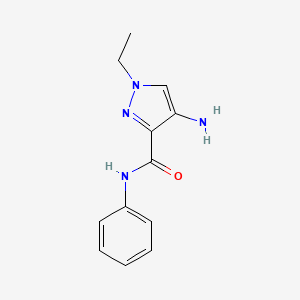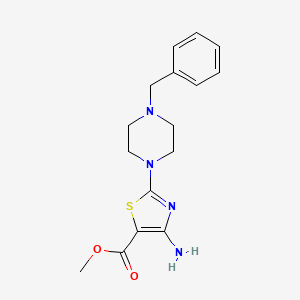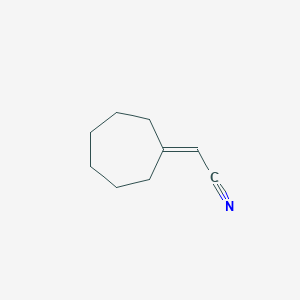![molecular formula C23H22O6 B2981809 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 610752-23-3](/img/structure/B2981809.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromenone, which is a type of organic compound with a fused ring structure containing a benzene ring and a pyran ring . The “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)” part suggests the presence of a dihydrobenzodioxin group attached to the chromenone .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The chromenone core would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromenone and dihydrobenzodioxin groups. These groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Chromenone derivatives are typically crystalline solids .Aplicaciones Científicas De Investigación
Urease Inhibitory Activity
This compound has been studied for its urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in many organisms. Inhibitors of urease are sought after for their potential to treat diseases caused by urease-producing bacteria . The compound’s ability to inhibit urease could lead to new treatments for infections and conditions related to urease activity.
Immunomodulation
Another application is in the field of immunomodulation . Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been found to be useful as immunomodulators . This suggests that our compound of interest could play a role in regulating the immune system, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy.
Molecular Design for Optoelectronic Devices
The structural features of this compound make it a candidate for optoelectronic applications . Its molecular design can be tailored for use in devices that require specific light absorption and emission properties, such as organic light-emitting diodes (OLEDs) and solar cells . The compound’s potential in this area is significant due to the ongoing demand for more efficient and versatile optoelectronic materials.
Fluorescence Spectroscopy
In the realm of analytical chemistry, the compound’s fluorescent properties can be utilized in fluorescence spectroscopy . This technique is widely used for the detection and quantification of various substances. The compound’s fluorescence can be a valuable tool in biological assays and environmental monitoring .
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-3-5-15-10-16-20(12-19(15)29-22(24)4-2)28-13-17(23(16)25)14-6-7-18-21(11-14)27-9-8-26-18/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDNJLJSBNFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)
![methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2981729.png)






![2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2981742.png)
![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate](/img/structure/B2981744.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2981745.png)

